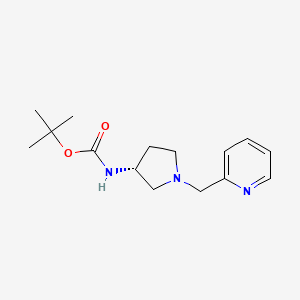

(R)-tert-Butyl 1-(pyridin-2-ylmethyl)pyrrolidin-3-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-tert-Butyl 1-(pyridin-2-ylmethyl)pyrrolidin-3-ylcarbamate is a chiral compound that features a pyrrolidine ring substituted with a pyridin-2-ylmethyl group and a tert-butyl carbamate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 1-(pyridin-2-ylmethyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Pyridin-2-ylmethyl Group: This step often involves a nucleophilic substitution reaction where the pyrrolidine ring reacts with a pyridin-2-ylmethyl halide under basic conditions.

Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base to form the carbamate group.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridin-2-ylmethyl group, potentially converting it to a piperidine derivative.

Substitution: The pyridin-2-ylmethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridin-2-ylmethyl derivatives.

Chemistry:

- Used as a chiral building block in the synthesis of complex organic molecules.

- Serves as a precursor for the synthesis of ligands in asymmetric catalysis.

Biology and Medicine:

- Investigated for its potential as a pharmacophore in drug design.

- Studied for its role in the development of enzyme inhibitors and receptor modulators.

Industry:

- Utilized in the production of fine chemicals and pharmaceuticals.

- Employed in the synthesis of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl 1-(pyridin-2-ylmethyl)pyrrolidin-3-ylcarbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrrolidine ring and pyridin-2-ylmethyl group are crucial for its interaction with these targets, influencing binding affinity and specificity.

Comparación Con Compuestos Similares

(S)-tert-Butyl 1-(pyridin-2-ylmethyl)pyrrolidin-3-ylcarbamate: The enantiomer of the compound, which may exhibit different biological activity.

tert-Butyl 1-(pyridin-2-ylmethyl)pyrrolidin-3-ylcarbamate: The racemic mixture of the compound.

tert-Butyl 1-(pyridin-2-ylmethyl)piperidin-3-ylcarbamate: A similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness: ®-tert-Butyl 1-(pyridin-2-ylmethyl)pyrrolidin-3-ylcarbamate is unique due to its specific chiral configuration, which can significantly influence its pharmacological properties and interactions with biological targets. The presence of the pyridin-2-ylmethyl group also provides a site for further functionalization, enhancing its versatility in synthetic applications.

Actividad Biológica

(R)-tert-Butyl 1-(pyridin-2-ylmethyl)pyrrolidin-3-ylcarbamate, with CAS number 457097-72-2, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H23N3O2

- Molecular Weight : 277.36 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring substituted with a pyridine moiety, which is significant for its biological interactions.

The biological activity of this compound primarily involves modulation of specific biological pathways. Research indicates that compounds with similar structures often interact with various receptors and enzymes, influencing cellular signaling pathways associated with inflammation and immune response.

Biological Activity Overview

-

Antiinflammatory Effects :

- Compounds in this class have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines. Studies have demonstrated that related pyridine derivatives can effectively modulate immune responses in vivo, leading to reduced inflammation in animal models.

-

Neuroprotective Properties :

- There is evidence suggesting that this compound may protect neuronal cells from apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

-

Anticancer Activity :

- Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines and inhibiting tumor growth in xenograft models.

Case Study 1: In Vivo Efficacy

In a study evaluating the anti-inflammatory effects of related compounds, this compound was tested on murine models of arthritis. The results showed a significant reduction in swelling and joint damage compared to control groups, suggesting effective modulation of inflammatory pathways.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in cultured neurons subjected to oxidative stress. Results indicated that treatment with this compound led to increased neuronal survival and reduced markers of oxidative damage.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Neuropharmacology

(R)-tert-Butyl 1-(pyridin-2-ylmethyl)pyrrolidin-3-ylcarbamate has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's mechanism of action includes:

- Acetylcholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients.

| Activity | Measurement Method | Result |

|---|---|---|

| Acetylcholinesterase Inhibition | In vitro assay | IC50 = 15.4 nM |

Antioxidant Activity

Research indicates that this compound may reduce oxidative stress, a significant factor in neurodegeneration. The compound showed a marked reduction in malondialdehyde (MDA) levels in experimental models, suggesting its potential as an antioxidant.

| Activity | Measurement Method | Result |

|---|---|---|

| MDA Levels Reduction | TBARS Assay | Significant decrease observed |

Cognitive Enhancement

In vivo studies have assessed the cognitive enhancement properties of this compound in animal models. While the compound demonstrated some efficacy in improving cognitive function, results varied compared to established treatments.

| Study Type | Findings |

|---|---|

| In Vitro Studies | Improved cell viability against amyloid beta toxicity |

| In Vivo Studies | Reduced oxidative stress but not statistically significant cognitive improvement |

Case Study 1: Neuroprotection Against Amyloid Beta Toxicity

In a controlled laboratory study, the effects of this compound on astrocytes exposed to amyloid beta peptide were evaluated. The compound significantly improved cell viability compared to untreated controls, indicating its protective role against neurotoxic agents.

Case Study 2: Scopolamine-Induced Cognitive Decline

A study involving rats subjected to scopolamine-induced cognitive decline examined the effects of this compound on cognitive markers and oxidative stress levels. Although there was a notable reduction in MDA levels, the overall cognitive enhancement was not statistically significant when compared to established treatments like galantamine.

Propiedades

IUPAC Name |

tert-butyl N-[(3R)-1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-7-9-18(11-13)10-12-6-4-5-8-16-12/h4-6,8,13H,7,9-11H2,1-3H3,(H,17,19)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNHCZMLIIXBDI-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.